molecular formula C23H23ClN2O3S B3536003 N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

Cat. No. B3536003
M. Wt: 443.0 g/mol
InChI Key: KVFHKFQGIUITAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide, also known as Cmpd-15, is a chemical compound that has been extensively studied for its potential therapeutic applications. Cmpd-15 belongs to the class of sulfonamide compounds and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is not fully understood. However, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 activity by N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 activity by N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has also been shown to inhibit the activity of CK2, which is involved in various cellular processes. However, one of the limitations of N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is its toxicity. It has been shown to exhibit cytotoxicity in normal cells at high concentrations.

Future Directions

There are several future directions for the study of N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide. One of the future directions is the identification of the molecular targets of N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide. Although N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been shown to inhibit the activity of CK2, its molecular targets are not fully understood. Another future direction is the optimization of N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide for its potential therapeutic applications. This can be achieved by modifying the chemical structure of N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide to improve its potency and reduce its toxicity. Finally, the potential of N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and viral infections, should be further explored.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-16-6-4-5-7-19(16)15-26(30(3,28)29)21-11-8-18(9-12-21)23(27)25-22-13-10-20(24)14-17(22)2/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFHKFQGIUITAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-2-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.